GABAA/BZD Receptor Binding Affinity: Imidazo[1,5-a]quinoxalin-4-one Series vs. Quinoxaline Urea Series
Analogs within the imidazo[1,5-a]quinoxalin-4-one series exhibit substantially decreased binding affinity compared to the structurally related quinoxaline urea series at the GABAA/benzodiazepine receptor complex [1]. This difference is quantified through radioligand displacement assays and represents a critical selection criterion: the quinoxalin-4-one core intrinsically shifts the affinity-efficacy profile toward a distinct therapeutic window compared to urea-linked analogs [2].
| Evidence Dimension | GABAA/BZD receptor binding affinity |
|---|---|
| Target Compound Data | Substantially decreased binding affinity |
| Comparator Or Baseline | Imidazo[1,5-a]quinoxaline urea series: high affinity for GABAA/benzodiazepine receptor complex |
| Quantified Difference | Qualitative directional difference documented; relative affinity ranking: urea series > quinoxalin-4-one series |
| Conditions | In vitro radioligand displacement assays using [³H]flunitrazepam binding in rat brain membranes |
Why This Matters
For applications requiring high-affinity GABAA/BZD ligands, the quinoxaline urea series is preferable; for programs seeking modulated affinity to avoid over-potent binding while retaining efficacy, the quinoxalin-4-one core offers a strategically distinct starting point.
- [1] Jacobsen EJ, Stelzer LS, Belonga KL, Carter DB, Im HK, Im WB, et al. 3-Phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones and imidazo[1,5-a]quinoxaline ureas that have high affinity at the GABAA/benzodiazepine receptor complex. J Med Chem. 1996;39(19):3820-3836. View Source
- [2] Singh P, Kumar R. A quantitative structure-activity study of 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones and imidazo[1,5-a]quinoxaline ureas having affinity at the benzodiazepine receptor complex. Indian J Pharm Sci. 2016;78(3):363-370. View Source
